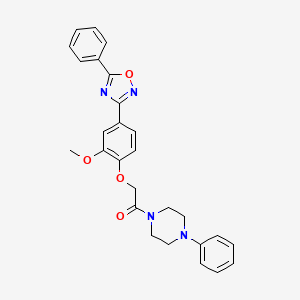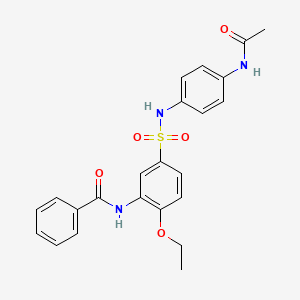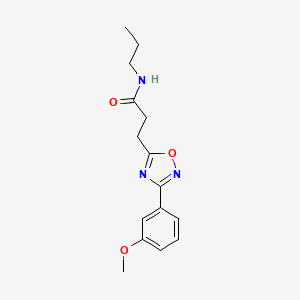
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 involves the inhibition of the protein-protein interaction between STAT3 and its upstream activators, such as Janus kinases (JAKs) and Src family kinases (SFKs). STAT3 is a transcription factor that plays a critical role in cancer cell survival, proliferation, and metastasis. By inhibiting the activation of STAT3, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can disrupt the signaling pathways that promote cancer progression and induce cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to have a high affinity for STAT3, with an IC50 value of 8.4 μM. It has also been shown to have low toxicity in normal cells, with an IC50 value of 29.1 μM. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to inhibit the phosphorylation of STAT3, as well as the expression of its downstream targets, such as Bcl-2, cyclin D1, and VEGF. These effects suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its specificity for STAT3, which reduces the likelihood of off-target effects. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has shown promising results in preclinical models of cancer, which suggests that it has the potential to be an effective anticancer agent. However, one of the limitations of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1. First, more studies are needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans. Second, more research is needed to determine the potential side effects of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1, as well as its pharmacokinetics and pharmacodynamics. Third, more studies are needed to determine the efficacy of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in combination with other anticancer agents, such as chemotherapy and radiation therapy. Fourth, more research is needed to determine the potential applications of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, more studies are needed to determine the mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in more detail, as well as to identify other potential targets for small-molecule inhibitors.
Métodos De Síntesis
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction with 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid. The final product is obtained through the reaction of the intermediate with thionyl chloride and cyclohexylamine. The yield of the synthesis is around 50%, and the purity of the product can be achieved through column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis and suppress tumor angiogenesis. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. These findings suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has the potential to be used as a standalone or combination therapy for cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-27-19-13-12-17(29(25,26)24-16-10-6-3-7-11-16)14-18(19)20-22-21(28-23-20)15-8-4-2-5-9-15/h12-16,24H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVKUYVOSZBIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














